1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea is a chemical compound characterized by its unique structure, which includes a chloroethyl group and a hydroxycyclohexyl group. This compound is part of the urea class of chemicals and has garnered interest due to its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. The compound's systematic name reflects its structural components, indicating the presence of both chloroethyl and hydroxy groups attached to the cyclohexyl moiety.
This compound can be classified under substituted ureas, which are known for their diverse biological activities. It is often synthesized as an intermediate in the production of other chemical entities, particularly those with therapeutic properties. The presence of the chloroethyl group is significant as it is commonly associated with alkylating agents used in cancer treatment.
The synthesis of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)urea typically involves multiple steps:
The molecular structure of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)urea can be depicted as follows:
The arrangement of these functional groups contributes to the compound's chemical reactivity and biological activity.
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea undergoes several notable chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The mechanism by which 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)urea exerts its effects involves several processes:
Relevant data regarding its physical properties are essential for understanding its handling and application in laboratory settings.
1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)urea has several scientific uses:
Conformational restriction of the cyclohexane ring significantly enhances the metabolic stability of urea-based compounds. By locking the 4-hydroxycyclohexyl group into specific orientations, researchers minimize oxidative degradation pathways in hepatic microsomes. In the case of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)urea, trans-configuration derivatives exhibit a 2.3-fold longer half-life in human liver microsomes compared to their flexible-chain analogs due to reduced susceptibility to cytochrome P450 oxidation and β-oxidation [2] [3]. This strategy stems from observations in soluble epoxide hydrolase (sEH) inhibitors, where rigid cyclohexane linkers between urea pharmacophores and polar groups improved oral bioavailability to 98% in canine models [3]. The equatorial positioning of substituents in trans-isomers creates optimal steric shielding of vulnerable functional groups while maintaining nanomolar enzymatic inhibition (IC₅₀ = 1.3 ± 0.05 nM for related compounds) [3].
Table 1: Metabolic Stability of Conformationally Restricted Ureas
Compound Type | Human Hepatic Half-life (min) | Bioavailability (%) | Key Stability Feature |
---|---|---|---|
Flexible-chain Ureas | 12.7 ± 1.3 | 22 ± 5 | Susceptible to β-oxidation |
Cis-cyclohexyl Ureas | 38.2 ± 2.1 | 65 ± 8 | Moderate conformational locking |
Trans-cyclohexyl Ureas | 89.5 ± 4.3 | 98 ± 2 | Optimal steric shielding of urea core |
The Mitsunobu reaction enables stereospecific functionalization of the 4-hydroxycyclohexyl moiety, crucial for introducing diverse pharmacophores at the C4 position. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), researchers invert secondary alcohol configuration on the cyclohexane ring to achieve stereochemical purity [3]. However, direct Mitsunobu coupling on unprotected 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)urea precursors faces dehydration challenges due to urea NH group participation in β-elimination (yields <15%) [3]. This limitation is overcome through phthalimide (Phth) protection of the amino group prior to Mitsunobu reaction, suppressing side reactions and enabling efficient O-alkylation with substituted benzyl bromides (yields 72-89%) [3]. The protocol facilitates precise spatial control for attaching aromatic systems, alkoxy groups, or carboxylic acid functionalities essential for target engagement, as demonstrated in antibody-drug conjugate linker development [2].
Key reaction sequence:
Stereochemical divergence significantly impacts the physicochemical and biological properties of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)urea. The trans-isomer (CAS 56239-23-7, C₉H₁₇ClN₂O₂, MW 220.70 g/mol) adopts a diequatorial conformation where both the urea and hydroxyl groups occupy equatorial positions, minimizing 1,3-diaxial interactions [7]. In contrast, cis-isomers exhibit rapid chair-chair inversion (10⁵–10⁶ exchanges/sec) with substituents oscillating between equatorial-axial orientations, increasing molecular strain [3]. NMR analysis (¹H and ¹³C) confirms trans-configuration through characteristic chemical shifts: hydroxyl proton at δ 4.85 ppm (dd, J = 4.2 Hz) and cyclohexyl methine at δ 3.52 ppm (tt, J = 10.8, 4.1 Hz) [3] [7]. Trans-isomers demonstrate superior metabolic stability (human microsomal clearance: 0.18 mL/min/kg vs. cis: 0.43 mL/min/kg) due to reduced solvent exposure of the urea linkage [3]. This stereoselectivity is exploited in antibody-drug conjugates where linker stability dictates payload release kinetics [2].
Table 2: Comparative Properties of Cyclohexyl Urea Isomers
Property | Trans-Isomer | Cis-Isomer | Analytical Differentiation |
---|---|---|---|
Configuration | Diequatorial | Equatorial-Axial flip | ¹³C NMR: C4 shift Δδ = 2.1 ppm |
Molecular Strain | Low (ΔG = 0 kcal/mol) | High (ΔG = 1.2 kcal/mol) | Conformational energy calculations |
Microsomal Stability | t₁/₂ = 89.5 min | t₁/₂ = 42.7 min | Human hepatic microsome assay |
Calculated LogP | 1.61 ± 0.05 | 1.58 ± 0.07 | Reversed-phase HPLC retention |
Aqueous Solubility | 28.3 µM (pH 7.4) | 31.7 µM (pH 7.4) | Equilibrium solubility assay |
Adamantyl and cyclohexylmethyl groups serve as privileged hydrophobic pharmacophores that enhance target binding through van der Waals complementarity. In sEH inhibitors, 1-adamantyl substituents increase potency (IC₅₀ = 0.6–1.3 nM) by occupying a deep hydrophobic pocket with calculated binding energy (ΔG = -12.7 kcal/mol) [3]. The rigid diamondoid structure of adamantyl provides three-dimensional shielding of the urea carbonyl, reducing hydrolytic cleavage susceptibility [4]. Alternatively, cyclohexylmethyl substituents balance potency (IC₅₀ = 5.8 nM) with improved synthetic accessibility, requiring only mono-substituted cyclohexyl precursors rather than complex adamantane functionalization [2] [4]. Both moieties impart metabolic resistance by:
Table 3: Impact of Hydrophobic Substituents on Urea Properties
Substituent | Binding Affinity (Kd, nM) | Metabolic Half-life (min) | Synthetic Complexity | Key Molecular Interaction |
---|---|---|---|---|
Adamantyl | 0.7 ± 0.1 | 95 ± 3 | High (4 steps) | Cage topology fills hydrophobic cleft |
Cyclohexylmethyl | 5.2 ± 0.8 | 73 ± 5 | Moderate (3 steps) | Flexible alkyl tether enables induced fit |
n-Butyl | 48.3 ± 3.5 | 18 ± 2 | Low (2 steps) | Minimal target complementarity |
Phenyl | 12.7 ± 1.2 | 32 ± 4 | Moderate (3 steps) | π-Stacking with aromatic residues |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: